molecular formula C20H17N5O3S B2766652 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide CAS No. 573943-96-1

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2766652
CAS No.: 573943-96-1
M. Wt: 407.45
InChI Key: INKUBLIJCMOCHS-UHFFFAOYSA-N
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Description

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide and its derivatives demonstrate significant synthetic and pharmacological potential. These compounds are synthesized through a multi-stage process involving alkylation and Paal-Knorr condensation, resulting in physical, chemical, and biological properties that suggest their potential as effective and relatively non-toxic pharmaceuticals. Notably, derivatives of 1,2,4-triazol have been shown to possess anti-exudative properties, with some compounds exceeding the efficacy of reference drugs in experimental models (Chalenko et al., 2019).

Chemical Structure and Bioactivity

The chemical structure and bioactivity of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have been investigated, demonstrating significant antimicrobial, antifungal, and anti-tuberculosis activity. These findings highlight the potential of such compounds in addressing various microbial infections (MahyavanshiJyotindra et al., 2011).

Potential for Energetic Material Development

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, synthesized through reactions involving 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide and acetamide, have been explored as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, indicating their potential superiority over traditional energetic materials like TNT (Yu et al., 2017).

Innovative Catalysis in Organic Synthesis

In catalytic processes, such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, furan-2-yl(phenyl)methanol derivatives undergo smooth transformation to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology is notable for its good yields, high selectivity, low catalyst loading, and fast reaction times, suggesting the utility of furan derivatives in the synthesis of complex organic molecules (Reddy et al., 2012).

Applications in Material Science

The exploration of novel hybrid polymers incorporating thiophenylanilino and furanylanilino backbones with substituted phenyl side groups has been reported. These polymers, synthesized through electrochemical polymerization, show potential in material science for their electroactive properties and the ability to undergo repeated oxidation and reduction with minimal loss of activity. The significance of electron-withdrawing groups in determining the extent of delocalization within these multi-ring systems has been emphasized, demonstrating their potential in various material science applications (Baldwin et al., 2008).

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c21-25-19(17-7-4-12-27-17)23-24-20(25)29-13-18(26)22-14-8-10-16(11-9-14)28-15-5-2-1-3-6-15/h1-12H,13,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKUBLIJCMOCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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